Tempol-d17,15N

Description

Properties

Molecular Formula |

C9H18NO2 |

|---|---|

Molecular Weight |

190.34 g/mol |

InChI |

InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D,10+1 |

InChI Key |

UZFMOKQJFYMBGY-BIXFOSJQSA-N |

Isomeric SMILES |

[2H]C1(C(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])([2H])O)[2H] |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Tempol-d17,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Tempol-d17,15N, a deuterated and 15N-labeled stable nitroxide radical. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in their work. This compound serves as a valuable tool in various research areas, primarily as a spin probe in electron paramagnetic resonance (EPR) spectroscopy and as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.

Core Chemical Properties

This compound, also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-d17,15N, is a derivative of Tempol where seventeen hydrogen atoms have been replaced by deuterium, and the nitrogen atom of the nitroxide group is the 15N isotope. This isotopic labeling provides distinct advantages in analytical applications.

| Property | Value | Source |

| Chemical Formula | C₉HD₁₇¹⁵NO₂ | [1][2] |

| Molecular Weight | 190.34 g/mol | [1] |

| CAS Number | 90429-66-6 | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% | [1] |

Stability and Storage: this compound is a stable radical. For long-term storage, it is recommended to keep the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

Antioxidant Mechanism and Role in Signaling Pathways

Tempol is a well-characterized superoxide dismutase (SOD) mimetic and a potent scavenger of reactive oxygen species (ROS).[2][3] Its antioxidant activity stems from its ability to undergo reversible redox reactions, effectively neutralizing harmful free radicals.[4] This property makes it a valuable tool for studying oxidative stress-related signaling pathways.

The primary mechanism of action involves the nitroxide radical participating in a redox cycle. It can be reduced by cellular reductants to the corresponding hydroxylamine or oxidized to the oxoammonium cation. This cycling allows it to catalytically scavenge superoxide radicals.

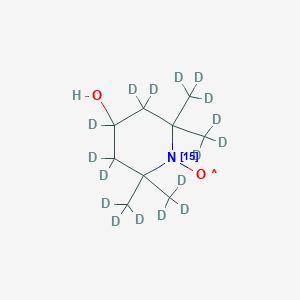

Below is a diagram illustrating the redox cycling of Tempol, which is central to its antioxidant function.

References

An In-depth Technical Guide to the Synthesis and Purification of Tempol-d17,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tempol-d17,15N (4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl-d17,15N), a deuterated and nitrogen-15 labeled stable nitroxide radical. Given the absence of a publicly available, detailed protocol for this specific isotopologue, this guide outlines a representative synthetic pathway based on established chemical principles for the synthesis of the parent compound, Tempol, combined with standard isotopic labeling methodologies.

Introduction

Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl) is a stable nitroxide radical known for its antioxidant properties. It acts as a superoxide dismutase (SOD) mimetic, effectively scavenging reactive oxygen species (ROS). The isotopically labeled variant, this compound, is a valuable tool in various research applications, including metabolic studies, pharmacokinetics, and as an internal standard in mass spectrometry-based quantification. The heavy isotopes (Deuterium and 15N) provide a distinct mass shift, allowing for differentiation from its unlabeled counterpart without altering its fundamental chemical reactivity.

Proposed Synthetic Pathway

The synthesis of this compound can be envisaged as a multi-step process, beginning with the preparation of isotopically labeled precursors, followed by the construction of the heterocyclic ring, and concluding with oxidation to the stable radical.

Experimental Protocols

The following protocols are representative and may require optimization.

Synthesis of Acetone-d6 (Perdeuterated Acetone)

Principle: This step involves the base-catalyzed hydrogen-deuterium exchange of the alpha-protons of acetone with deuterium from heavy water (D₂O). The process is repeated to achieve high isotopic enrichment.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add acetone and a molar excess of heavy water (D₂O, 99.8 atom % D).

-

Add a catalytic amount of a strong base, such as deuterated lithium hydroxide (LiOD) or sodium deuteroxide (NaOD).

-

Heat the mixture to reflux for several hours.

-

Cool the mixture and separate the acetone-d6 by distillation.

-

To achieve higher deuteration levels (>99%), repeat the process with fresh D₂O and catalyst.

-

The final product should be dried over anhydrous magnesium sulfate and redistilled.

Synthesis of 15N-Ammonia

Principle: Labeled ammonia is generated from an enriched ammonium salt, typically by reaction with a strong base.

Protocol:

-

In a well-ventilated fume hood, carefully mix ¹⁵NH₄Cl (98-99 atom % ¹⁵N) with a stoichiometric amount of a non-volatile strong base, such as powdered sodium hydroxide.

-

Gently heat the mixture to liberate ¹⁵NH₃ gas.

-

The evolved gas can be used directly in the subsequent reaction or dissolved in a suitable solvent to create a ¹⁵N-ammonia solution.

Synthesis of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17,15N

Principle: This is a multi-step process within a single reaction pot. It starts with the formation of triacetone amine from the reaction of acetone-d6 and ¹⁵N-ammonia, followed by reduction of the ketone and cyclization.

Protocol:

-

In a pressure-resistant reactor, combine acetone-d6 and a catalyst, such as ammonium chloride-15N or another suitable Lewis acid.

-

Introduce ¹⁵N-ammonia gas or a solution thereof into the reactor. The molar ratio of acetone to ammonia is typically in the range of 2:1 to 15:1.[1]

-

Seal the reactor and heat to a temperature between 40-75°C for 10-100 hours.[1] The reaction is performed under pressure, which can range from atmospheric to 1000 psi.[1]

-

After the reaction, cool the mixture and neutralize with a base. This will yield the intermediate 2,2,6,6-tetramethyl-4-oxopiperidine-d18,15N (triacetone amine-d18,15N).

-

The ketone at the 4-position is then reduced to a hydroxyl group. This can be achieved using a reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol).

-

The crude product is then worked up by extraction and solvent removal.

Oxidation to this compound

Principle: The secondary amine of the piperidine ring is oxidized to a stable nitroxide radical.

Protocol:

-

Dissolve the crude 4-hydroxy-2,2,6,6-tetramethylpiperidine-d17,15N in a suitable solvent, such as methanol or water.

-

Add a solution of hydrogen peroxide and a catalyst, such as sodium tungstate or phosphotungstic acid.

-

The reaction is typically carried out at room temperature and monitored for completion by techniques like TLC or GC.

-

Upon completion, the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

Purification Methods

High purity is crucial for the intended applications of this compound. A combination of techniques is often necessary.

Protocol:

-

Extraction and Washing: After the oxidation step, the organic extract containing the crude this compound should be washed with brine to remove inorganic impurities.

-

Chromatography: Flash column chromatography is a highly effective method for purifying nitroxides.

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A solvent system of hexanes and ethyl acetate, with a gradient elution, is often effective. For nitrogen-containing compounds, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and recovery.

-

-

Crystallization: If the purified this compound is a solid, recrystallization from a suitable solvent system can further enhance its purity.

-

Sublimation: For removal of volatile impurities, sublimation under vacuum can be an effective final purification step.

Characterization

The final product must be thoroughly characterized to confirm its identity, isotopic enrichment, and purity.

| Technique | Purpose | Expected Observations for this compound |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The molecular ion peak will be shifted by +18 amu compared to unlabeled Tempol (17 for deuterium and 1 for 15N). The isotopic distribution pattern will confirm the high enrichment of D and 15N. |

| Nuclear Magnetic Resonance (NMR) | To verify the structure and the positions of isotopic labels. | ¹H NMR: Significant reduction or absence of proton signals. Residual proton signals can be used to quantify the level of deuteration. ²H (Deuterium) NMR: Will show signals corresponding to the deuterated positions. ¹³C NMR: The signals will be split due to coupling with 15N and deuterium, confirming their presence. ¹⁵N NMR: A single signal confirming the presence of the 15N isotope. |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity. | A single major peak indicating high purity. |

| Electron Spin Resonance (ESR) | To confirm the presence of the stable nitroxide radical. | A characteristic spectrum for a nitroxide radical. The hyperfine splitting pattern will be altered due to the presence of the 15N nucleus. |

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of the parent compound, which can be used as a benchmark for the synthesis of the labeled analogue.

| Reaction Step | Parameter | Typical Value | Reference |

| Triacetone Amine Synthesis | Yield | 23-31% | [1] |

| Reaction Time | 25-70 hours | [1] | |

| Temperature | 40-75 °C | [1] | |

| Pressure | 10-100 psig | [1] | |

| Oxidation to Tempol | Yield | Good to excellent | General observation |

| Purification | Final Purity | >98% | Commercial standard |

| Isotopic Labeling | Deuterium Enrichment | >98 atom % D | Commercial standard |

| 15N Enrichment | >98 atom % 15N | Commercial standard |

Mechanism of Action: ROS Scavenging

Tempol's primary biological role is as a scavenger of reactive oxygen species, particularly superoxide radicals. This activity is central to its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Tempol-d17,15N as a Radical Scavenger

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable, cell-permeable nitroxide antioxidant that has garnered significant attention for its potent radical-scavenging capabilities. This technical guide elucidates the core mechanism of action of Tempol, with a specific focus on its isotopically labeled variant, Tempol-d17,15N. The incorporation of deuterium (d17) and a heavy nitrogen isotope (15N) serves critical functions in enhancing its utility as a research tool, primarily by modifying its pharmacokinetic profile and enabling precise analytical tracking. This document details the redox-cycling mechanism central to Tempol's function, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and illustrates its influence on cellular signaling pathways.

Core Mechanism of Action: A Catalytic SOD Mimetic

Tempol's primary mechanism as a radical scavenger lies in its ability to function as a superoxide dismutase (SOD) mimetic. Unlike sacrificial antioxidants, Tempol acts catalytically, cycling through multiple redox states to neutralize superoxide radicals (O₂•⁻). This process is central to its efficacy and involves shuttling between three key forms: the stable nitroxide radical, the oxidized oxoammonium cation, and the reduced hydroxylamine.

The key reactions in this catalytic cycle are:

-

Scavenging of Superoxide: The Tempol nitroxide radical reacts with a superoxide radical, reducing it to hydrogen peroxide (H₂O₂). In this process, Tempol is oxidized to its oxoammonium cation.

-

Regeneration of Nitroxide: The oxoammonium cation is then reduced back to the active nitroxide form by another superoxide radical, completing the catalytic cycle.

This redox cycling allows a single molecule of Tempol to neutralize multiple superoxide radicals, making it a highly efficient antioxidant. The rate constants for the reaction between six-membered piperidine-1-oxyl compounds like Tempol and superoxide are reported to be in the range of 7 x 10⁴ to 1.2 x 10⁵ M⁻¹s⁻¹.[1]

Beyond its SOD-mimetic activity, Tempol exhibits a broader antioxidant profile:

-

Catalase-like Activity: Tempol can facilitate the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from H₂O₂-mediated damage.[2]

-

Inhibition of the Fenton Reaction: Tempol can interfere with the Fenton reaction, where ferrous ions (Fe²⁺) react with H₂O₂ to produce highly damaging hydroxyl radicals (•OH). It is proposed that Tempol achieves this by oxidizing the reduced metal ions, thereby preventing them from participating in the reaction.[3]

The Role of Isotopic Labeling (d17, 15N)

The use of this compound in research settings provides significant advantages over its unlabeled counterpart. The isotopic labels are not inert bystanders; they are strategically incorporated to modify the molecule's properties for improved analysis and potentially enhanced in vivo performance.

-

Deuteration (d17): The Kinetic Isotope Effect Deuterium (d) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium on the piperidine ring creates carbon-deuterium (C-D) bonds, which are stronger and broken more slowly during metabolic processes than carbon-hydrogen (C-H) bonds. This phenomenon is known as the Kinetic Isotope Effect (KIE) . The primary theoretical advantage of deuteration is to slow down the rate of metabolic clearance, particularly for pathways involving cytochrome P450-mediated oxidation.[4][5] This can lead to:

-

Increased plasma half-life (t½).

-

Higher overall drug exposure (Area Under the Curve, AUC).

-

Reduced formation of certain metabolites.

However, the practical outcome depends on the dominant metabolic pathways. In a mouse model, it was found that Phase II metabolism (glucuronidation and glucosidation) was the major clearance pathway for Tempol. In that specific context, no significant difference in the overall metabolism between deuterated and non-deuterated Tempol was observed, highlighting that the benefits of deuteration are highly system-dependent.[1][6]

-

-

¹⁵N Labeling for Enhanced EPR Detection Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and quantifying paramagnetic species like the Tempol nitroxide radical. The naturally occurring nitrogen isotope, ¹⁴N, has a nuclear spin (I=1), which splits the EPR signal into a characteristic triplet. In complex biological systems, this triplet can overlap with signals from other radicals. The stable isotope ¹⁵N has a nuclear spin of I=1/2, which simplifies the EPR spectrum to a doublet. This simplification provides two key analytical advantages:

-

Increased Signal-to-Noise: The signal intensity is concentrated into two lines instead of three, leading to a ~1.5-fold increase in signal amplitude.

-

Spectral Resolution: The distinct doublet signal is easily distinguished from the triplet signal of endogenous ¹⁴N-containing radicals, allowing for unambiguous tracking of this compound.

-

Quantitative Data Presentation

The efficacy of an antioxidant is determined by quantitative measures of its ability to neutralize radicals and reduce oxidative markers. The following tables summarize key quantitative data for Tempol and provide context with standard antioxidants used in common assays.

Table 1: Reaction Kinetics and In Vivo Efficacy

| Parameter | Value / Result | Species / System | Reference |

|---|---|---|---|

| Reaction with Superoxide (O₂•⁻) | |||

| Second-Order Rate Constant | 7 x 10⁴ - 1.2 x 10⁵ M⁻¹s⁻¹ | Buffer (pH 7.8) | [1] |

| In Vivo Oxidative Stress Markers | |||

| Kidney Malondialdehyde (MDA) | Significantly reduced vs. control | Rat Ischemia/Reperfusion Model | [7] |

| Kidney Myeloperoxidase (MPO) | Significantly reduced vs. control | Rat Ischemia/Reperfusion Model | [7] |

| Inflammatory Hyperalgesia | Dose-dependent inhibition | Mouse KO₂ Injection Model |[6] |

Table 2: Antioxidant Capacity Assay Data (Contextual) Note: Specific IC₅₀ values for Tempol in DPPH and ABTS assays were not available in the reviewed literature. The following values for common standards are provided for context.

| Assay | Standard Antioxidant | Typical IC₅₀ Value (µg/mL) | Reference |

| DPPH Radical Scavenging | Ascorbic Acid | ~4.97 | [8] |

| Trolox | ~3.77 | ||

| ABTS Radical Scavenging | Trolox | ~2.34 - 2.93 | [8] |

| Gallic Acid | ~1.03 |

Experimental Protocols

Evaluating the radical scavenging and antioxidant properties of this compound requires a suite of specialized in vitro and in vivo assays. Detailed below are methodologies for three key experimental approaches.

Protocol: Quantifying Superoxide Scavenging by EPR Spectroscopy

This protocol measures the decay of the this compound EPR signal as it reacts with a known source of superoxide radicals.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in PBS).

-

Prepare a superoxide generating system: Xanthine (X) and Xanthine Oxidase (XO) in PBS (pH 7.4). Typical concentrations are 1 mM Xanthine and 5-10 mU/mL Xanthine Oxidase.

-

Prepare a control solution of Superoxide Dismutase (SOD) at 300 U/mL.

-

-

Sample Preparation:

-

In an EPR-grade capillary tube, combine the reagents to a final volume of 50 µL. A typical reaction mixture would contain 30-50 µM this compound and the X/XO system.

-

For a negative control, prepare a sample with this compound and Xanthine but without Xanthine Oxidase.

-

For a specificity control, prepare a sample with this compound, the X/XO system, and SOD.

-

-

EPR Spectrometer Setup:

-

Use an X-band EPR spectrometer (approx. 9.5 GHz).

-

Typical Settings:

-

Center Field: ~3500 G

-

Sweep Width: 100 G

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Temperature: Room Temperature (or 37°C)

-

-

-

Data Acquisition and Analysis:

-

Place the capillary tube in the spectrometer's resonant cavity.

-

Record EPR spectra at sequential time points (e.g., every 60 seconds for 10-20 minutes) immediately after adding Xanthine Oxidase to initiate the reaction.

-

Measure the amplitude or double integral of the ¹⁵N doublet signal at each time point.

-

Plot the signal intensity versus time. The rate of signal decay is proportional to the superoxide scavenging activity.

-

Confirm scavenging specificity: The signal decay should be minimal in the presence of SOD.

-

Protocol: Cellular ROS Measurement with DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in response to an oxidative challenge and treatment with Tempol.

-

Cell Culture and Plating:

-

Culture adherent cells (e.g., HT29, HUVEC) to ~80% confluency.

-

Seed cells into a 96-well, black, clear-bottom plate at a density of 25,000 cells/well. Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 mM) in culture media for 1-2 hours.

-

Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) or PMA (e.g., 1 µM) to the wells for a defined period (e.g., 30-60 minutes). Include untreated and vehicle-treated controls.

-

-

DCFH-DA Staining:

-

Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free media. Protect from light.

-

Remove the treatment media from the cells and wash once with PBS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate the plate at 37°C for 30-45 minutes in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells once with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of treated wells to the control wells. A reduction in fluorescence in the Tempol-treated groups indicates scavenging of intracellular ROS.

-

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This colorimetric assay measures the total antioxidant capacity of a sample by its ability to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺).

-

Reagent Preparation:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

-

FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

-

FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

-

Standard Curve Preparation:

-

Prepare a series of ferrous sulfate (FeSO₄) standards (e.g., 0 to 1000 µM) in deionized water.

-

-

Assay Procedure:

-

Add 20 µL of the sample (this compound solution), standard, or blank (water) to the wells of a 96-well plate.

-

Add 150 µL of the pre-warmed FRAP reagent to all wells.

-

Mix and incubate at 37°C for 4-10 minutes.

-

-

Measurement and Calculation:

-

Read the absorbance at 593 nm using a microplate reader.

-

Subtract the blank reading from all sample and standard readings.

-

Plot the absorbance of the Fe²⁺ standards against their concentration to create a standard curve.

-

Determine the FRAP value of the samples by interpolating their absorbance values from the standard curve. The result is expressed as µM Fe²⁺ equivalents.

-

Modulation of Cellular Signaling Pathways

Tempol's ability to attenuate oxidative stress has significant downstream consequences on intracellular signaling pathways, particularly those involved in inflammation. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Many pro-inflammatory stimuli and high levels of ROS can lead to the degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.

By scavenging superoxide and reducing the overall oxidative burden, Tempol can prevent the ROS-mediated degradation of IκBα.[2] This action keeps NF-κB sequestered in the cytoplasm, effectively downregulating the inflammatory response at the transcriptional level. Tempol has also been shown to modulate other redox-sensitive pathways, including the Nrf2 and MAPK pathways.[2]

Conclusion

This compound is a powerful and versatile tool for investigating and combating oxidative stress. Its core mechanism of action relies on a catalytic redox cycle that efficiently mimics the function of superoxide dismutase, allowing it to neutralize damaging superoxide radicals. This primary function is complemented by its ability to detoxify hydrogen peroxide and inhibit the Fenton reaction. The strategic incorporation of isotopic labels—deuterium (d17) to potentially modify pharmacokinetics via the kinetic isotope effect and ¹⁵N to provide a clear and enhanced signal for EPR spectroscopy—elevates its utility for detailed research in pharmacology and drug development. By attenuating oxidative stress, this compound can modulate critical downstream signaling pathways like NF-κB, thereby exerting anti-inflammatory effects. This comprehensive mechanism makes it an invaluable compound for researchers aiming to understand and therapeutically target the pathologies of oxidative stress.

References

- 1. Stable isotope- and mass spectrometry-based metabolomics as tools in drug metabolism: a study expanding tempol pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TEMPOL (4-Hydroxy-TEMPO) – Stable Nitroxide Radical [benchchem.com]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]

An In-depth Technical Guide to the Core Differences Between Tempol and Its Deuterated Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key differences between the nitroxide antioxidant, Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), and its deuterated isotopologues. Deuteration, the strategic replacement of hydrogen with deuterium atoms, is a novel approach to improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This document details the effects of deuteration on Tempol's metabolism, explores its mechanism of action, and presents available data on its physicochemical properties. While direct comparative in vivo efficacy and pharmacokinetic data remain limited in publicly accessible literature, this guide synthesizes the existing knowledge to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of deuterated Tempol.

Introduction to Tempol and the Rationale for Deuteration

Tempol is a stable, cell-permeable nitroxide radical that has garnered significant attention for its potent antioxidant properties.[1] It functions as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals to hydrogen peroxide, which is then detoxified by cellular enzymes.[1] This mechanism allows Tempol to mitigate oxidative stress, a key pathological factor in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and radiation-induced tissue injury.[1][2][3]

Despite its therapeutic promise, the clinical utility of Tempol can be limited by its pharmacokinetic profile, including a relatively short half-life due to metabolic reduction.[4][5] Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, offers a potential solution to this challenge. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[6] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:

-

Increased drug exposure: A longer half-life (t½), higher maximum plasma concentration (Cmax), and greater area under the curve (AUC).

-

Improved safety profile: Reduced formation of potentially toxic metabolites.

-

Enhanced efficacy: Sustained therapeutic concentrations at the target site.

This guide explores the known differences between Tempol and its deuterated forms, focusing on the available scientific data.

Physicochemical Properties and Metabolism

The most well-characterized deuterated form of Tempol is per-deuterated Tempol, often denoted as Tempol-d17, where all 17 non-exchangeable hydrogen atoms have been replaced with deuterium.

Table 1: Physicochemical Properties of Tempol and Deuterated Tempol (Tempol-d17)

| Property | Tempol | Deuterated Tempol (Tempol-d17) | Reference(s) |

| Chemical Formula | C₉H₁₈NO₂ | C₉HD₁₇NO₂ | [7] |

| Molecular Weight | 172.24 g/mol | 189.35 g/mol | [7] |

| Appearance | Orange crystals | Solid | [7] |

| Melting Point | 71-73 °C | 69-71 °C | [7] |

| CAS Number | 2226-96-2 | 100326-46-3 | [7] |

| Isotopic Purity | Not Applicable | 97 atom % D |

Metabolic Pathways of Tempol and the Impact of Deuteration

A key study utilizing ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has elucidated the primary metabolic pathways of both Tempol and its deuterated form, D-tempol (containing 17 deuterium atoms).[1][8] The study revealed that Phase II metabolism, specifically glucuronidation and glucosidation, are the major routes of elimination for Tempol in vivo.[8][9]

The use of deuterated Tempol was instrumental in identifying novel metabolites. The mass difference of 17 atomic mass units between the metabolites of Tempol and D-tempol allowed for their clear differentiation from endogenous metabolites and the confident identification of eight new Tempol metabolites.[1][8]

Table 2: Identified Metabolites of Tempol and Deuterated Tempol in Mouse Urine

| Metabolite ID | Proposed Metabolite of Tempol | Proposed Metabolite of D-Tempol | Mass Difference (Da) | Reference(s) |

| M1 | Tempol-glucuronide | D-Tempol-glucuronide | 17 | [1][8] |

| M2 | Tempol-glucoside | D-Tempol-glucoside | 17 | [1][8] |

| M3 | Hydroxylamine of Tempol | Hydroxylamine of D-Tempol | 17 | [1][8] |

| M4 | Amine of Tempol | Amine of D-Tempol | 17 | [1][8] |

| M5 - M10 | Other novel metabolites | Corresponding deuterated forms | 17 | [1][8] |

While this study provides invaluable insight into the metabolic fate of Tempol, it did not report quantitative differences in the rates of metabolism between the two forms. However, based on the principles of the kinetic isotope effect, it is hypothesized that the deuterated form would exhibit a slower rate of metabolism, particularly for pathways involving the cleavage of a C-D bond. Further studies are required to quantify this difference and determine its impact on the overall pharmacokinetic profile.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both Tempol and its deuterated forms is their potent antioxidant activity, primarily through the catalytic scavenging of superoxide radicals. This superoxide dismutase (SOD) mimetic activity helps to reduce oxidative stress and its downstream consequences.[1]

Tempol has been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress, inflammation, and apoptosis. While specific studies on how deuteration might alter these effects are lacking, it is presumed that the fundamental interactions with these pathways remain the same.

Key Signaling Pathways Modulated by Tempol

-

PI3K/Akt/Nrf2 Pathway: Tempol can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective antioxidant enzymes.[8]

-

MAPK/Akt/mTOR Pathway: In cancer cells, Tempol has been shown to suppress the pro-survival MAPK/Akt/mTOR signaling pathways. It reduces the phosphorylation of key signaling molecules like ERK, JNK, AKT, and mTOR, thereby inhibiting cancer cell growth and inducing apoptosis.[10]

-

Oxidative Stress-Endoplasmic Reticulum Stress-Autophagy Signaling: Tempol has demonstrated neuroprotective effects by targeting the interplay between oxidative stress, endoplasmic reticulum (ER) stress, and autophagy. It can upregulate the expression of autophagy-related proteins like Beclin-1 and LC3, promoting cellular repair mechanisms.[11]

Visualizing Tempol's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Tempol.

Caption: SOD mimetic activity of Tempol.

Caption: Tempol's activation of the PI3K/Akt/Nrf2 pathway.

Caption: Tempol's suppression of pro-survival pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Tempol and its deuterated forms.

Synthesis of Deuterated Tempol (Hypothetical Adaptation)

While a specific, detailed protocol for the synthesis of Tempol-d17 was not found in the searched literature, a general approach can be inferred from methods for deuterating similar compounds. The following is a hypothetical protocol based on common deuteration techniques.

Objective: To synthesize 4-hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-oxyl (Tempol-d17) from a non-deuterated starting material.

Materials:

-

4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sodium borodeuteride (NaBD₄, 98 atom % D)

-

Deuterated methanol (CD₃OD, 99.5 atom % D)

-

Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D₂)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

H/D Exchange on the Piperidine Ring:

-

Dissolve 4-oxo-2,2,6,6-tetramethylpiperidine in D₂O with a catalytic amount of a suitable base (e.g., deuterated sodium hydroxide, NaOD).

-

Heat the mixture under reflux for an extended period (e.g., 48-72 hours) to facilitate the exchange of α-protons to the carbonyl group with deuterium.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the signals for the α-protons are no longer observed.

-

Neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Reduction of the Carbonyl Group:

-

Dissolve the deuterated 4-oxo-2,2,6,6-tetramethylpiperidine in CD₃OD.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add NaBD₄ in small portions.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of D₂O.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

-

-

Deuteration of the Methyl Groups (Catalytic H/D Exchange):

-

Dissolve the product from the previous step in a suitable solvent (e.g., ethyl acetate).

-

Add a Pd/C catalyst.

-

Pressurize the reaction vessel with D₂ gas.

-

Heat the reaction mixture and stir vigorously for an extended period.

-

Monitor the reaction by ¹H NMR until the methyl proton signals are absent.

-

Filter off the catalyst and remove the solvent.

-

-

Oxidation to the Nitroxide:

-

The resulting fully deuterated 4-hydroxy-2,2,6,6-tetramethylpiperidine can be oxidized to the corresponding nitroxide using standard methods, such as reaction with hydrogen peroxide in the presence of a sodium tungstate catalyst.

-

-

Purification and Characterization:

-

Purify the final product by column chromatography or recrystallization.

-

Confirm the structure and isotopic purity by mass spectrometry and NMR spectroscopy.

-

Caption: Hypothetical synthesis workflow for Tempol-d17.

Metabolite Identification using UPLC-MS

This protocol is adapted from the study by Yuan et al. (2013).[1]

Objective: To identify and compare the metabolites of Tempol and deuterated Tempol in urine samples.

Instrumentation:

-

Waters ACQUITY UPLC system

-

Waters Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Administer Tempol or deuterated Tempol to laboratory animals (e.g., mice) at a specified dose.

-

Collect urine samples over a defined period (e.g., 24 hours).

-

Centrifuge the urine samples to remove any particulates.

-

Dilute the supernatant with an appropriate solvent (e.g., 50% acetonitrile in water) before injection.

-

-

UPLC Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 10 minutes).

-

Flow Rate: e.g., 0.4 mL/min.

-

Column Temperature: e.g., 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: e.g., 3.0 kV.

-

Cone Voltage: e.g., 35 V.

-

Source Temperature: e.g., 120 °C.

-

Desolvation Temperature: e.g., 350 °C.

-

Scan Range: e.g., m/z 50-1000.

-

Acquisition Mode: Full scan MS and data-dependent MS/MS.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MassLynx).

-

Identify potential metabolites by searching for the expected mass shift (17 Da) between the deuterated and non-deuterated samples.

-

Confirm the identity of metabolites by analyzing their fragmentation patterns in the MS/MS spectra.

-

In Vivo Pharmacokinetic Analysis using EPR Spectroscopy

This protocol is a general method for determining the in vivo half-life of nitroxides.

Objective: To measure the concentration of Tempol or deuterated Tempol in the blood over time.

Instrumentation:

-

Electron Paramagnetic Resonance (EPR) spectrometer.

Procedure:

-

Animal Preparation:

-

EPR Measurement:

-

Immediately after injection, place the animal's tail or a surgically implanted catheter loop into the EPR resonator.

-

Record EPR spectra at regular time intervals.

-

-

Data Analysis:

-

Determine the signal intensity of the nitroxide radical at each time point.

-

Plot the signal intensity versus time and fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to determine the half-life (t½).[12]

-

Discussion and Future Directions

The available evidence strongly suggests that deuteration is a viable strategy for modifying the metabolic profile of Tempol. The identification of numerous Phase II metabolites and the clear mass shift observed with deuterated Tempol confirm that the core structure is amenable to this type of modification.[1][8]

However, a significant knowledge gap remains regarding the direct, quantitative comparison of the pharmacokinetic and pharmacodynamic properties of Tempol and its deuterated forms. Future research should focus on:

-

Comparative Pharmacokinetic Studies: Head-to-head studies in relevant animal models are needed to quantify the differences in half-life, clearance, and bioavailability between Tempol and deuterated Tempol.

-

In Vivo Efficacy Studies: Comparative efficacy studies in models of diseases where oxidative stress is a key factor (e.g., radiation injury, neurodegeneration, cardiovascular disease) would provide crucial information on the potential therapeutic advantages of deuteration.

-

Mechanism of Action Refinement: Investigating whether deuteration alters the interaction of Tempol with specific signaling pathways or its SOD mimetic activity would provide a more complete understanding of its biological effects.

Conclusion

Deuteration of Tempol presents a promising avenue for enhancing its therapeutic potential. The foundational knowledge of its metabolism and the established principles of the kinetic isotope effect provide a strong rationale for further investigation. While direct comparative data is currently sparse, the information presented in this guide serves as a critical resource for scientists and researchers in the field of drug development, highlighting both the knowns and the critical unknowns that will drive future research in this exciting area. The development of deuterated Tempol analogues could lead to more effective treatments for a wide range of oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tempol, a stable free radical, is a novel murine radiation protector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UCSF Mucositis Trial → Treatment of Radiation and Cisplatin Induced Toxicities with Tempol [clinicaltrials.ucsf.edu]

- 5. Chemistry and Antihypertensive Effects of Tempol and Other Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Antioxidants and Hybrid TEMPOL Derivatives in Ocular Neurodegenerative Diseases: A Glimpse into the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Tempol improves optic nerve histopathology and ultrastructures in cisplatin-induced optic neuropathy in rats by targeting oxidative stress—Endoplasmic reticulum stress—Autophagy signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of nitroxide NMR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tempol-d17,15N as a Spin Label in EPR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons. In biological and pharmaceutical research, where native paramagnetic species are often scarce, site-directed spin labeling (SDSL) with stable nitroxide radicals has become an indispensable tool. Among these, Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) and its isotopically labeled analogues have gained prominence. This technical guide focuses on the unique advantages and applications of the deuterated and ¹⁵N-labeled variant, Tempol-d17,¹⁵N, as a spin label in EPR spectroscopy.

The isotopic substitution in Tempol-d17,¹⁵N—deuterium (d17) replacing protons on the piperidine ring and ¹⁵N replacing the natural ¹⁴N isotope—offers significant benefits for EPR studies. Deuteration dramatically reduces the unresolved hyperfine couplings from protons, leading to a significant narrowing of the EPR linewidths. The substitution of ¹⁴N (nuclear spin I=1) with ¹⁵N (nuclear spin I=1/2) simplifies the EPR spectrum from a three-line to a two-line pattern. This spectral simplification and line narrowing enhance spectral resolution and sensitivity, facilitating more precise determination of dynamic and structural parameters, especially in complex biological systems.[1]

This guide provides a comprehensive overview of the properties of Tempol-d17,¹⁵N, detailed experimental protocols for its use, and a summary of its key applications in elucidating molecular dynamics, probing cellular microenvironments, and in vivo imaging.

Quantitative Data: Spectral Parameters of Tempol-d17,¹⁵N

The quantitative analysis of EPR spectra of spin labels like Tempol-d17,¹⁵N provides crucial insights into the local environment and dynamics of the labeled molecule. Key parameters include the hyperfine coupling constant (A) and the rotational correlation time (τc). The hyperfine coupling constant is sensitive to the polarity of the spin label's environment, while the rotational correlation time describes its motional freedom.

The determination of these parameters is often achieved through the complete simulation of the experimental EPR spectra. Below are representative values for ¹⁵N-labeled Tempol derivatives in different environments. It is important to note that specific values for Tempol-d17,¹⁵N can vary depending on the solvent, temperature, and the specific molecular system under investigation.

| Parameter | Solvent/Environment | Value | Reference |

| Hyperfine Coupling Constant (A) | |||

| A (¹⁵N) | Toluene | 21.8 G | [2] |

| A (¹⁵N) | 60 wt% aqueous glycerol | 15.455 ± 0.007 G | [2] |

| A (¹⁵N) | Imidazolium-based Ionic Liquids | Varies with polarity | [3] |

| Rotational Correlation Time (τc) | |||

| τc | Decalin | (2-3) x 10⁻¹⁰ s | [4] |

| τc | Glycerol | Varies with temperature | [4] |

| τc | Imidazolium-based Ionic Liquids | Varies with viscosity | [3][5] |

Note: The values presented are for ¹⁵N-labeled Tempol derivatives and serve as a close approximation for Tempol-d17,¹⁵N. The primary literature should be consulted for precise values under specific experimental conditions.

Signaling Pathway: Tempol as a Superoxide Dismutase (SOD) Mimetic

Tempol-d17,¹⁵N, like its parent compound Tempol, functions as a potent superoxide dismutase (SOD) mimetic. It plays a crucial role in the cellular antioxidant defense system by catalyzing the dismutation of the superoxide radical (O₂⁻), a reactive oxygen species (ROS) implicated in oxidative stress and cellular damage. The catalytic cycle involves the redox cycling of the nitroxide.[6][7]

Tempol's SOD mimetic activity and redox cycle.

This pathway illustrates how Tempol-d17,¹⁵N scavenges superoxide radicals, thereby mitigating oxidative stress and protecting cells from damage. This property makes it a valuable tool for studying redox biology and a potential therapeutic agent for oxidative stress-related diseases.[8]

Experimental Protocols & Workflows

In-Vivo EPR Imaging Workflow

In-vivo EPR imaging allows for the non-invasive, real-time visualization and quantification of the biodistribution and redox status of spin probes like Tempol-d17,¹⁵N in living organisms.[9][10] The enhanced sensitivity and simplified spectrum of Tempol-d17,¹⁵N are particularly advantageous for in-vivo applications.

Workflow for in-vivo EPR imaging with this compound.

Detailed Methodologies:

-

Animal and Probe Preparation: Anesthetize the animal subject according to approved protocols. Prepare a sterile, aqueous solution of Tempol-d17,¹⁵N at a concentration suitable for in-vivo administration (typically in the mM range).

-

Administration and Positioning: Administer the spin probe solution, often via tail vein injection.[9] Immediately place the anesthetized animal within the EPR resonator.

-

Data Acquisition: Acquire EPR spectral-spatial data using a low-frequency (L-band or lower) EPR spectrometer equipped with magnetic field gradients.[11] Rapid scan techniques are often employed to capture the dynamic biodistribution and clearance of the probe.[10]

-

Image Reconstruction and Analysis: Reconstruct the acquired data to generate 3D or 4D images representing the spatial distribution of the spin probe over time. Analyze the signal intensity to determine the concentration of the probe in different tissues and the rate of signal decay to map the local redox environment.[9]

Site-Directed Spin Labeling (SDSL) Workflow

SDSL is a powerful technique to study the structure, dynamics, and conformational changes of biomolecules such as proteins and nucleic acids.[7][12][13][14] The process involves introducing a cysteine residue at a specific site in the biomolecule, which then serves as an attachment point for a sulfhydryl-reactive nitroxide spin label.

Workflow for site-directed spin labeling with a Tempol derivative.

Detailed Methodologies:

-

Protein Engineering: Introduce a unique cysteine residue at the desired site in the target protein using site-directed mutagenesis. Express and purify the cysteine-mutant protein.[12]

-

Spin Labeling: Reduce the cysteine residue using a reducing agent like dithiothreitol (DTT) to ensure the sulfhydryl group is available for reaction. Remove the reducing agent, for example, by gel filtration. Incubate the protein with a molar excess of a thiol-reactive derivative of Tempol-d17,¹⁵N (e.g., a methanethiosulfonate or maleimide derivative) for several hours.[12]

-

Purification: Remove the unreacted spin label from the labeled protein, typically by dialysis or size-exclusion chromatography.[12]

-

EPR Spectroscopy: Prepare the spin-labeled protein sample for EPR analysis. This may involve concentrating the protein and adding cryoprotectants for low-temperature measurements. Acquire EPR spectra using either continuous-wave (CW) or pulsed EPR techniques.

-

Data Analysis: Analyze the EPR spectra to extract information about the mobility of the spin label, its solvent accessibility, and distances to other paramagnetic centers. This information provides insights into the local structure and dynamics of the biomolecule.

Conclusion

Tempol-d17,¹⁵N stands out as a superior spin label for a wide range of EPR applications in biological and pharmaceutical research. Its unique isotopic composition provides enhanced spectral resolution and sensitivity, enabling more precise and detailed studies of molecular structure, dynamics, and in-vivo processes. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their investigations, from elucidating fundamental biological mechanisms to developing novel therapeutic strategies. The continued development of EPR instrumentation and spin labeling techniques will undoubtedly further expand the applications of Tempol-d17,¹⁵N in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. High-Pressure ESR Spectroscopy: On the Rotational Motion of Spin Probes in Pressurized Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Tempol, a Superoxide Dismutase-Mimetic Drug, Ameliorates Progression of Renal Disease in CKD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vivo proton electron double resonance imaging of the distribution and clearance of nitroxide radicals in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Site-Directed Spin Labeling of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 14. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]

Physical characteristics and appearance of Tempol-d17,15N powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, appearance, and relevant biological data for Tempol-d17,15N powder. The information is intended to support researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

This compound is the deuterium and nitrogen-15 labeled version of Tempol (4-Hydroxy-TEMPO). It is primarily utilized as a stable isotope-labeled standard in pharmacokinetic and metabolic studies.

Appearance: this compound is a light yellow to yellow solid powder.[1]

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | Tempol (unlabeled) | Source(s) |

| Molecular Formula | C₉HD₁₇¹⁵NO₂ | C₉H₁₈NO₂ | [1] |

| Molecular Weight | 190.34 g/mol | 172.24 g/mol | [1][2] |

| Melting Point | Not explicitly stated; inferred to be ~69-73 °C | 69-73 °C | [2][3][4][5][6][7] |

| CAS Number | 90429-66-6 | 2226-96-2 | [1][8] |

Table 2: Solubility Data for Tempol (unlabeled)

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~34-35 mg/mL | [9][10] |

| Water | ~34-35 mg/mL (629.3 g/L at 20 °C) | [2][9][10] |

| Ethanol | ~34-35 mg/mL | [9][10] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [11] |

Note: The solubility of this compound is expected to be very similar to its non-deuterated counterpart.

Biological Activity and Mechanism of Action

Tempol is a cell-permeable nitroxide that acts as a superoxide dismutase (SOD) mimetic.[12][13][14] It effectively scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress. This activity is central to its observed neuroprotective, anti-inflammatory, and analgesic effects.

Signaling Pathways Modulated by Tempol

Tempol has been shown to influence key signaling pathways involved in cellular responses to oxidative stress, proliferation, and apoptosis.

Diagram 1: Tempol's Influence on Oxidative Stress-Related Signaling Pathways

Caption: Tempol's modulation of ROS and downstream signaling pathways.

Experimental Protocols

While this compound is primarily for use as an internal standard, the following protocols for unlabeled Tempol are representative of its application in studying cellular mechanisms.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of Tempol.

Objective: To determine the effect of Tempol on the viability of a given cell line.

Materials:

-

Cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

Tempol (unlabeled)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

Prepare a series of Tempol dilutions in complete culture medium (e.g., 0.05 to 1.6 mM).[9]

-

Remove the existing medium from the cells and replace it with the Tempol-containing medium. Include a vehicle control (medium without Tempol).

-

Incubate the plate for the desired duration (e.g., 96 hours).[9]

-

Following incubation, add MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Diagram 2: Experimental Workflow for MTT Assay

Caption: A generalized workflow for assessing cell viability with Tempol.

Storage and Handling

Store this compound powder at -20°C for long-term stability.[1] For short-term storage, 4°C is acceptable. When in solvent, it is recommended to store at -80°C.[1]

Disclaimer

This document is intended for informational purposes for research professionals. The experimental protocols are examples based on the scientific literature for the non-labeled compound and may require optimization for specific applications and cell lines. Always refer to the product's Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound (4-Hydroxy-TEMPO-d17,15N) | Autophagy | 90429-66-6 | Invivochem [invivochem.com]

- 2. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 4-Hydroxy-tempo, 98%+ 2226-96-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. 4-Hydroxy-TEMPO 95% | 2226-96-2 [sigmaaldrich.com]

- 6. 哌啶醇氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Hydroxy-TEMPO-15N 98 atom % 15N, 97% (CP) | 79494-16-9 [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to Safety Precautions and Handling of Tempol-d17,15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling guidelines, and experimental considerations for Tempol-d17,15N, a deuterated and nitrogen-15 labeled stable nitroxide. Given the limited specific data for this isotopic variant, this document leverages information from its unlabeled counterpart, Tempol (4-Hydroxy-TEMPO), to ensure a thorough safety and handling protocol.

Chemical and Physical Properties

This compound is a stable radical primarily used as a superoxide dismutase (SOD) mimetic to neutralize reactive oxygen species (ROS) in research settings. Its isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, as well as in Electron Paramagnetic Resonance (EPR) imaging.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-d17-1-15N-oxyl | Vendor Data |

| Synonyms | 4-Hydroxy-TEMPO-d17,15N, this compound | Vendor Data |

| CAS Number | 90429-66-6 | Vendor Data |

| Molecular Formula | C₉HD₁₇¹⁵NO₂ | Vendor Data |

| Molecular Weight | 190.34 g/mol | Vendor Data |

| Appearance | Light yellow to yellow solid | Vendor Data |

| Purity | Typically ≥98% | Vendor Data |

| Melting Point | 69-71 °C (for unlabeled Tempol) | Sigma-Aldrich |

Safety and Hazard Information

The hazard profile of this compound is extrapolated from the Safety Data Sheets (SDS) of Tempol. It is classified as hazardous and requires careful handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure), Oral | 2 | H373: May cause damage to organs (Liver, Spleen) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or if working in a poorly ventilated area. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

| Condition | Guideline |

| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood.- Avoid generating dust.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling. |

| Storage (Powder) | - Store at -20°C for long-term stability (up to 3 years).- Can be stored at 4°C for shorter periods (up to 2 years).- Keep container tightly sealed in a dry and dark place. |

| Storage (In Solvent) | - Store at -80°C for up to 6 months.- Store at -20°C for up to 1 month. |

| Incompatible Materials | Strong oxidizing agents. |

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measure |

| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |

| Inhalation | - Move the person to fresh air.- If not breathing, give artificial respiration.- Seek medical attention if symptoms persist. |

| Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention if irritation develops. |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.- Remove contact lenses, if present and easy to do.- Seek immediate medical attention. |

Accidental Release and Disposal

| Procedure | Guideline |

| Accidental Release | - Wear appropriate PPE.- Sweep up the spilled solid material, avoiding dust generation.- Place in a sealed container for disposal. |

| Disposal | - Dispose of waste in accordance with local, state, and federal regulations.- Do not allow to enter drains or waterways. |

Experimental Protocols

The following are general protocols for the use of this compound in research. Specific concentrations and methodologies should be optimized for each experimental setup.

Solution Preparation for In Vitro Studies

-

Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

-

Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Administration in Animal Models (Mouse)

The following administration routes and dosages have been reported for Tempol in mice and can serve as a starting point for studies with this compound.

| Administration Route | Dosage Range | Notes |

| Intraperitoneal (i.p.) | 10 - 275 mg/kg | Commonly used for systemic delivery. |

| Intravenous (i.v.) | 1 - 100 mg/kg | For rapid systemic distribution. |

| Subcutaneous (s.c.) | 275 mg/kg | Provides a slower release profile compared to i.v. |

| Topical (Oral Gel/Mouthwash) | Varies | For localized effects in the oral cavity. |

Electron Paramagnetic Resonance (EPR) Imaging

This compound is used as a spin probe in EPR imaging to visualize its distribution and redox status in biological systems.

-

Probe Administration: Administer this compound to the animal model via an appropriate route (e.g., i.v. injection).

-

EPR Imaging: Place the animal in the EPR spectrometer and acquire images over time. The signal intensity will reflect the concentration and redox state of the probe.

-

Data Analysis: Analyze the EPR spectra to differentiate the signal of this compound from other radicals and to quantify its distribution and reduction rate.

Mechanism of Action and Signaling Pathways

This compound acts as a SOD mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen (O₂). This activity reduces oxidative stress and modulates various downstream signaling pathways.

The reduction of superoxide by this compound has several downstream consequences that contribute to its protective effects.

This technical guide provides a foundation for the safe and effective use of this compound in a research setting. Researchers should always consult the most recent Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory guidelines.

Methodological & Application

Protocol for the Application of Tempol-d17,15N in Electron Paramagnetic Resonance (EPR) Spectroscopy

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of the isotopically labeled nitroxide spin probe, 4-Hydroxy-TEMPO-d17,15N (Tempol-d17,15N), in Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is a powerful tool for the quantitative analysis of radical species, oximetry, and the assessment of oxidative stress in biological systems. Its deuteration (d17) and 15N-labeling lead to a simplified EPR spectrum with enhanced signal intensity and narrower linewidths compared to its non-labeled counterpart, making it particularly advantageous for in vivo and in vitro studies where sensitivity is crucial. These protocols are designed to guide researchers in academic and industrial settings, particularly in the field of drug development, through sample preparation, EPR spectrometer setup, and data analysis for key applications.

Introduction to this compound in EPR

Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical widely used as a superoxide dismutase (SOD) mimetic to study and mitigate oxidative stress. The isotopic labeling with deuterium at the 17 methyl proton positions (d17) and with the 15N isotope (I=1/2) at the nitroxide nitrogen offers significant advantages for EPR spectroscopy.

-

Deuteration (d17): The substitution of protons with deuterium, which has a smaller magnetic moment, minimizes unresolved superhyperfine broadening. This results in significantly narrower EPR spectral lines and a corresponding increase in signal amplitude (peak height).

-

15N Labeling: The 14N nucleus (I=1) in unlabeled Tempol splits the EPR spectrum into three lines. The 15N nucleus (I=1/2), however, simplifies the spectrum to two lines. This spectral simplification, combined with the narrower lines from deuteration, leads to a substantial increase in signal-to-noise ratio, which is critical for detecting low concentrations of the probe.[1][2]

These properties make this compound an ideal probe for applications such as:

-

Quantitative EPR (qEPR): Accurate measurement of the concentration of paramagnetic species.

-

EPR Oximetry: Measuring oxygen concentration in tissues, as the EPR linewidth of nitroxides is sensitive to oxygen levels.[1][2]

-

Redox Biology and Oxidative Stress Monitoring: Assessing the redox status of cells and tissues in vivo and ex vivo.

-

Drug Development: Screening for antioxidant properties of drug candidates and evaluating drug-induced oxidative stress.

Quantitative Data and Spectral Parameters

| Parameter | Benzene | Dimethylformamide (DMF) | Ultrapure Water | Notes |

| g-value (isotropic) | ~2.0062 | ~2.0060 | ~2.0058 | The g-value tends to decrease slightly in more polar solvents. |

| A(¹⁵N) (Gauss) | ~22.4 | ~22.7 | ~23.1 | The isotropic hyperfine coupling constant for ¹⁵N is larger than for ¹⁴N and increases with solvent polarity. |

| Number of Lines | 2 | 2 | 2 | Due to the I=1/2 nuclear spin of ¹⁵N. |

| Linewidth (Gauss) | Narrow | Broader | Broadest | Linewidth is influenced by rotational correlation time and interaction with the solvent. Deuteration significantly narrows the intrinsic linewidth compared to the protonated analogue. |

Table 1: Expected EPR Spectral Parameters for this compound in Various Solvents. The values are extrapolated from data on unlabeled TEMPOL and the known principles of isotopic labeling.

Experimental Protocols

Protocol for Quantitative EPR (qEPR)

This protocol outlines the steps for determining the concentration of a sample containing an unknown quantity of a paramagnetic species using this compound as a standard.

3.1.1. Materials

-

This compound

-

High-purity solvent (e.g., ultrapure water, ethanol)

-

Volumetric flasks

-

Micropipettes

-

EPR tubes (quartz)

-

EPR spectrometer (X-band)

3.1.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the desired solvent.

-

Perform serial dilutions to create a series of standard solutions with concentrations ranging from, for example, 1 µM to 100 µM.

-

-

Sample Preparation:

-

Dissolve the unknown sample in the same solvent used for the standards.

-

Transfer a precise volume of the standard and unknown solutions into identical EPR tubes, ensuring the sample height in each tube is consistent.

-

-

EPR Spectrometer Setup (Typical X-band CW-EPR Parameters):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 4-10 mW (should be below saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: Optimized for maximum signal without line broadening (e.g., 0.5 - 1.0 G).

-

Sweep Width: Sufficient to cover the entire spectrum (e.g., 100 G for this compound).

-

Sweep Time: 60-120 seconds

-

Time Constant: 0.1 - 0.3 seconds

-

Number of Scans: Average multiple scans (e.g., 4-16) to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record the EPR spectrum for each standard solution and the unknown sample under identical instrument settings.

-

-

Data Analysis:

-

For each spectrum, perform a double integration of the first-derivative signal to obtain an area proportional to the number of spins.

-

Create a calibration curve by plotting the double-integrated intensity of the standards against their known concentrations.

-

Determine the concentration of the unknown sample by interpolating its double-integrated intensity on the calibration curve.

-

3.1.3. Experimental Workflow for Quantitative EPR

Protocol for In Vivo EPR Oximetry in a Mouse Model

This protocol describes a general procedure for measuring tissue oxygen concentration (pO₂) in a mouse model using this compound.

3.2.1. Materials

-

This compound sterile solution (e.g., in saline)

-

Anesthesia (e.g., isoflurane)

-

Animal handling and monitoring equipment

-

In vivo EPR spectrometer (L-band is common for animal studies)

3.2.2. Procedure

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the animal in a holder that maintains its position within the EPR resonator.

-

Monitor vital signs (respiration, temperature) throughout the experiment.

-

-

Probe Administration:

-

Administer a sterile solution of this compound to the animal. The route of administration (e.g., intravenous, intraperitoneal, or direct injection into the tissue of interest) will depend on the experimental goals.

-

-

EPR Spectrometer Setup (Typical L-band In Vivo Parameters):

-

Microwave Frequency: ~1.2 GHz

-

Microwave Power: Low power to avoid sample heating (e.g., 10-20 mW).

-

Modulation Amplitude: Optimized for the in vivo signal.

-

Sweep Width: Appropriate to capture the two-line spectrum of this compound.

-

Rapid Scan: Often employed to acquire spectra quickly before the probe is metabolized.

-

-

Data Acquisition:

-

Acquire EPR spectra from the tissue of interest over time. This allows for the measurement of the probe's distribution, clearance, and the local pO₂.

-

-

Data Analysis:

-

Measure the peak-to-peak linewidth of the EPR spectral lines.

-

Correlate the linewidth to pO₂ using a pre-determined calibration curve. The calibration curve is generated by measuring the linewidth of this compound in solutions with known oxygen concentrations. An increase in linewidth corresponds to a higher pO₂.

-

Application in Drug Development: Screening for Antioxidant Efficacy

This compound can be a valuable tool for screening drug candidates for their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress.

Principle

In an environment with a high concentration of ROS (e.g., generated by Fenton chemistry or enzymatic reactions), the paramagnetic this compound will be reduced to its diamagnetic hydroxylamine form, leading to a decrease in the EPR signal intensity. An effective antioxidant drug candidate will compete with this compound for the ROS, thereby slowing the rate of its reduction and the decay of the EPR signal.

Signaling Pathway Context: Oxidative Stress and Cellular Damage

Oxidative stress, arising from an imbalance between the production of ROS and the cell's antioxidant defenses, can lead to the damaging oxidation of lipids, proteins, and DNA. This can activate stress-response signaling pathways, such as the NF-κB and MAPK pathways, and can ultimately lead to apoptosis or cellular senescence. Tempol and its derivatives act as SOD mimetics, converting superoxide radicals to hydrogen peroxide, which is then detoxified by catalase or glutathione peroxidase. By monitoring the redox state of this compound, one can indirectly assess the level of oxidative stress and the efficacy of antioxidant interventions.

Experimental Workflow for Antioxidant Screening

Conclusion

This compound is a highly sensitive and versatile spin probe for EPR spectroscopy. The protocols and application notes provided herein offer a framework for its use in quantitative EPR, in vivo oximetry, and for assessing oxidative stress in the context of drug development. The enhanced spectral properties due to isotopic labeling make it a superior choice over unlabeled Tempol for demanding applications requiring high sensitivity and spectral resolution. Researchers and drug development professionals can leverage these characteristics to gain deeper insights into redox biology and to accelerate the discovery of novel therapeutics targeting oxidative stress-related diseases.

References

Application Notes and Protocols for the Use of Tempol-d17,15N as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tempol (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable nitroxide radical that acts as a potent antioxidant and a superoxide dismutase (SOD) mimetic. It is under investigation for its therapeutic potential in a variety of conditions associated with oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and as an adjunct in cancer therapy. Accurate quantification of Tempol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry assays due to their ability to compensate for variations in sample preparation, chromatography, and ionization efficiency. Tempol-d17,15N, a deuterated and 15N-labeled analogue of Tempol, is an ideal internal standard for the bioanalysis of Tempol. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution during chromatography and similar ionization behavior, while its distinct mass allows for separate detection by the mass spectrometer.

These application notes provide a detailed protocol for the quantitative analysis of Tempol in plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key parameters for a validated LC-MS/MS method for the quantification of Tempol in plasma.

Table 1: Mass Spectrometry Parameters for Tempol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Tempol | 173.2 | 158.2 | 200 | 15 |

| This compound | 191.2 | 173.2 | 200 | 18 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Accuracy (%RE) | -7.8% to 9.5% |

| Mean Extraction Recovery | 85.3% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

Experimental Protocols

Materials and Reagents

-

Tempol (analytical standard)

-